molecular formula C10H8N2O2 B095020 3-Methyl-5-nitroisoquinoline CAS No. 18222-17-8

3-Methyl-5-nitroisoquinoline

Cat. No. B095020
CAS RN: 18222-17-8
M. Wt: 188.18 g/mol
InChI Key: ACENGYNMIBHPKD-UHFFFAOYSA-N
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Patent
US07528150B2

Procedure details

A solution of (D1) (1 g, 5.3 mM) and 10% palladium on charcoal (0.15 g) in methanol (40 ml) was hydrogenated at atmospheric pressure for 1 h. The catalyst was filtered off and the filtrate concentrated under reduced pressure to afford the product as a grey solid (0.64 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][C:5]2[C:10]([CH:11]=1)=[C:9]([N+:12]([O-])=O)[CH:8]=[CH:7][CH:6]=2>[Pd].CO>[CH3:1][C:2]1[N:3]=[CH:4][C:5]2[C:10]([CH:11]=1)=[C:9]([NH2:12])[CH:8]=[CH:7][CH:6]=2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1N=CC2=CC=CC(=C2C1)[N+](=O)[O-]
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1N=CC2=CC=CC(=C2C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.